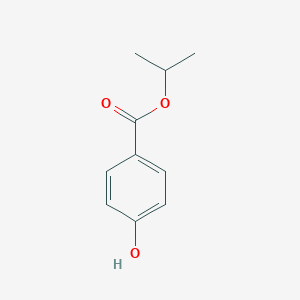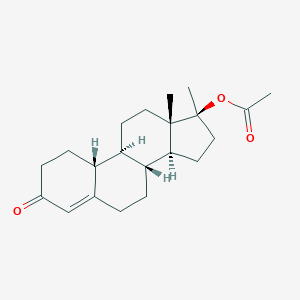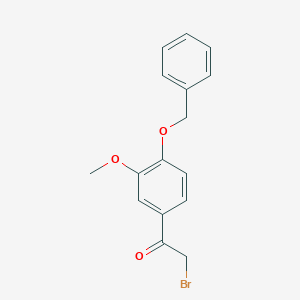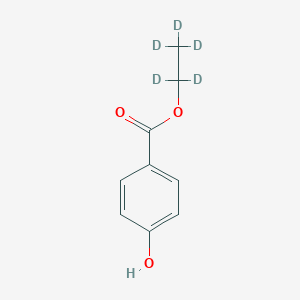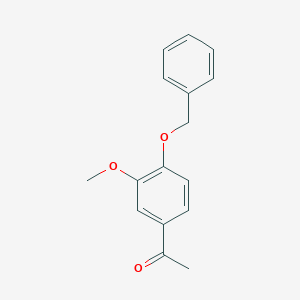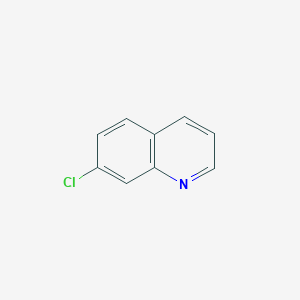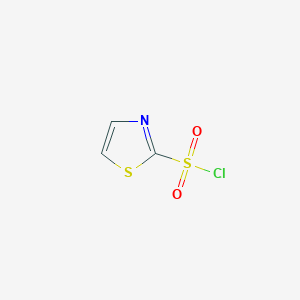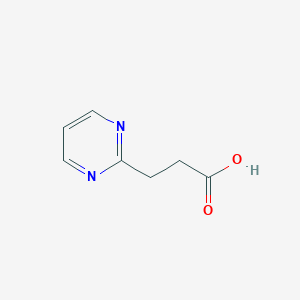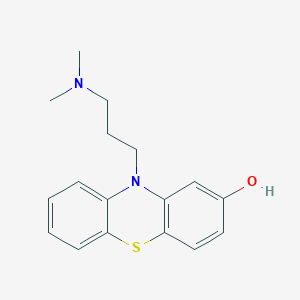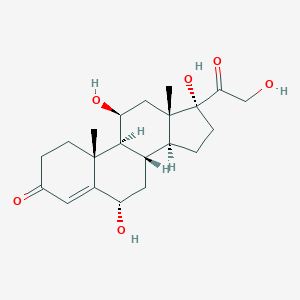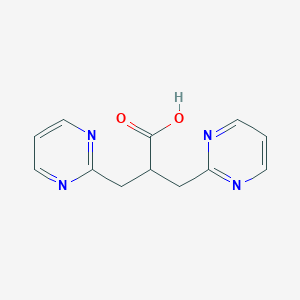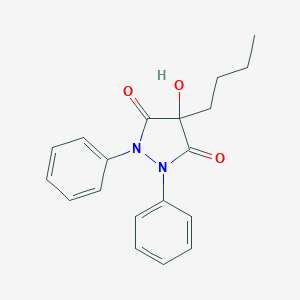
4-Hydroxyphenylbutazone
Overview
Description
4-Hydroxyphenylbutazone is a metabolite of Phenylbutazone, a nonsteroidal anti-inflammatory agent (NSAID). Phenylbutazone is known for its role as a reducing cofactor for the peroxidase activity of prostaglandin H synthase . This compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-Hydroxyphenylbutazone involves a multi-step reaction process :
Acetic anhydride and acetic acid: The initial step involves the reaction of acetic anhydride with acetic acid under an inert atmosphere at 20°C for 24 hours.
N-Iodosuccinimide and tetrahydrofuran: The intermediate product is then treated with N-iodosuccinimide in tetrahydrofuran for 12 hours at 20°C.
Palladium on activated carbon and hydrogen: The next step involves hydrogenation using palladium on activated carbon in ethanol for 6 hours at 20°C.
Sodium hydroxide in ethanol and water: The product is then treated with sodium hydroxide in a mixture of ethanol and water.
Enzymatic reaction: The reaction mixture is subjected to an enzymatic reaction using human placental alkaline phosphatase, magnesium chloride, and zinc (II) chloride at 37°C and pH 7.4 in an aqueous buffer.
Dihydrogen peroxide and sodium hydrogencarbonate: Finally, the product is treated with dihydrogen peroxide and sodium hydrogencarbonate in a mixture of water and acetonitrile.
Chemical Reactions Analysis
4-Hydroxyphenylbutazone undergoes several types of chemical reactions :
Oxidation: It can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions, particularly involving the hydroxyl group.
Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Hydroxyphenylbutazone has several scientific research applications :
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Phenylbutazone metabolites.
Biology: The compound is studied for its biological activity, particularly its interaction with enzymes and proteins.
Medicine: Research focuses on its pharmacological properties and potential therapeutic applications, especially in inflammation and pain management.
Industry: It is used in the development of new drugs and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 4-Hydroxyphenylbutazone involves its role as a reducing cofactor for the peroxidase activity of prostaglandin H synthase . This enzyme is crucial in the biosynthesis of prostaglandins, which are involved in inflammation and pain signaling. By modulating the activity of this enzyme, this compound can influence the production of prostaglandins and thereby exert its anti-inflammatory effects.
Comparison with Similar Compounds
4-Hydroxyphenylbutazone is similar to other metabolites of Phenylbutazone, such as Phenylbutazone impurity B . it is unique in its specific interactions with enzymes and its pharmacological profile. Other similar compounds include:
Phenylbutazone: The parent compound, known for its anti-inflammatory properties.
Oxyphenbutazone: Another metabolite with similar pharmacological effects but different metabolic pathways.
Properties
IUPAC Name |
4-butyl-4-hydroxy-1,2-diphenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-14-19(24)17(22)20(15-10-6-4-7-11-15)21(18(19)23)16-12-8-5-9-13-16/h4-13,24H,2-3,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEBWXHYBNAYKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168584 | |
| Record name | 4-Hydroxyphenylbutazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16860-43-8 | |
| Record name | 4-Butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16860-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenylbutazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016860438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC382672 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyphenylbutazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYPHENYLBUTAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4ROQ243U3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is 4-Hydroxyphenylbutazone formed and what is its relationship to Prostaglandin H Synthase (PHS) activity?
A: this compound is a metabolite of the nonsteroidal anti-inflammatory drug phenylbutazone. Research suggests that it forms via a reaction involving two phenylbutazone peroxyl radicals, which rearrange to alkoxy radicals and subsequently abstract hydrogen atoms []. Interestingly, this compound itself does not inhibit PHS cyclooxygenase, unlike its precursor, phenylbutazone. Phenylbutazone's inhibitory action on PHS cyclooxygenase requires its metabolism by PHS hydroperoxidase, highlighting the importance of this enzymatic pathway in modulating PHS activity [].
Q2: Can you elaborate on the structural characterization of this compound and its identification in analytical settings?
A: this compound is characterized by the presence of a hydroxyl group at the 4-position of the phenyl ring in the phenylbutazone structure []. Spectroscopically, the compound exhibits a distinct IR absorption band at 3370 cm-1, characteristic of the O-H stretch []. In proton NMR, the absence of the 4-H peak and the appearance of a broad singlet around 3.3 ppm, attributed to the 4-OH group, confirms its formation []. HPLC methods have been developed for the specific determination of this compound in phenylbutazone samples [], enabling researchers to analyze its presence and quantify its levels.
Q3: Are there any known alternatives or substitutes for this compound in the context of its formation from phenylbutazone?
A: While the provided research does not directly compare this compound with alternative compounds, it highlights that other hydroperoxides capable of rearranging into peroxyl radicals exhibit potent inhibitory effects on PHS cyclooxygenase []. This suggests the potential existence of other molecules that could interfere with PHS activity through similar mechanisms, warranting further investigation into structural analogs or alternative compounds with comparable reactivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


